molecular formula C13H14N4O4S B2963815 methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate CAS No. 2194849-30-2

methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate

Cat. No.: B2963815
CAS No.: 2194849-30-2
M. Wt: 322.34
InChI Key: ZUJWYAXFWKMDST-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester

Scientific Research Applications

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate has a wide range of applications in scientific research:

Future Directions

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Furthermore, several biological activities of this promising heterocycle will also be discussed . The future of 1,2,3-triazoles looks promising with their wide range of applications in various fields .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , a protein that is crucial for cell division and structure.

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin , which could potentially disrupt the formation of microtubules and thus inhibit cell division.

Biochemical Pathways

Given its potential interaction with tubulin , it may affect the microtubule dynamics, which play a crucial role in cell division, intracellular transport, and maintaining cell shape.

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the ester group results in the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is unique due to its combination of a triazole ring, azetidine ring, and sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-7-6-14-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWYAXFWKMDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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